molecular formula C23H25N7O3 B12517378 1H-Purine-2,8-diamine, N,N'-bis(4-methoxyphenyl)-6-(4-morpholinyl)- CAS No. 682337-52-6

1H-Purine-2,8-diamine, N,N'-bis(4-methoxyphenyl)-6-(4-morpholinyl)-

Cat. No.: B12517378
CAS No.: 682337-52-6
M. Wt: 447.5 g/mol
InChI Key: RNDIKIXUFONFEW-UHFFFAOYSA-N
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Description

“1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features additional functional groups that may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the methoxyphenyl and morpholinyl groups. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, pressure adjustments, and the use of catalysts to speed up the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the purine ring, potentially converting double bonds to single bonds and altering the compound’s electronic properties.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropurine compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or materials with unique electronic properties.

Biology

Biologically, the compound could be studied for its potential interactions with nucleic acids, proteins, or enzymes, given its structural similarity to naturally occurring purines.

Medicine

In medicine, research may focus on the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound might be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved could include nucleotide synthesis, signal transduction, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is a methylxanthine derivative of purine.

Uniqueness

What sets “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” apart is its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other purines.

Properties

CAS No.

682337-52-6

Molecular Formula

C23H25N7O3

Molecular Weight

447.5 g/mol

IUPAC Name

2-N,8-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine

InChI

InChI=1S/C23H25N7O3/c1-31-17-7-3-15(4-8-17)24-22-26-19-20(27-22)28-23(25-16-5-9-18(32-2)10-6-16)29-21(19)30-11-13-33-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29)

InChI Key

RNDIKIXUFONFEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCOCC5

Origin of Product

United States

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